An In-depth Technical Guide to the Chemical Properties and Applications of Di-Boc-Cystamine
An In-depth Technical Guide to the Chemical Properties and Applications of Di-Boc-Cystamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-Boc-cystamine, a disulfide-containing diamine protected by tert-butyloxycarbonyl (Boc) groups, is a pivotal building block in modern bioconjugation and drug delivery systems. Its unique chemical architecture, featuring acid-labile amine protecting groups and a redox-sensitive disulfide bond, allows for its versatile application in creating sophisticated, stimuli-responsive biomaterials. This technical guide provides a comprehensive overview of the chemical properties of Di-Boc-cystamine, detailed experimental protocols for its characterization and use, and its applications in the development of targeted therapeutics.
Chemical Properties of Di-Boc-Cystamine
Di-Boc-cystamine, systematically named tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate, is a white solid at room temperature.[1][2] Its core structure consists of a cystamine backbone with both amine functionalities protected by Boc groups. This protection renders the amines unreactive under neutral or basic conditions, allowing for selective reactions at other sites. The key chemical features that define its utility are the acid-labile nature of the Boc protecting groups and the susceptibility of the disulfide bond to cleavage under reducing conditions.
Physicochemical Properties
A summary of the key physicochemical properties of Di-Boc-cystamine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈N₂O₄S₂ | [2][3] |
| Molecular Weight | 352.51 g/mol | [3] |
| Appearance | White powder/solid | [1][2] |
| Melting Point | 118 - 122 °C | [2] |
| CAS Number | 67385-10-8 | [3] |
| Purity (typical) | ≥ 98.0% (TLC), ≥ 99% (HPLC) | [1][2] |
| Storage Conditions | 0 - 8 °C | [2] |
Solubility
Reactivity
The reactivity of Di-Boc-cystamine is primarily governed by its two key functional motifs: the Boc-protected amines and the disulfide bond.
The tert-butyloxycarbonyl (Boc) groups are stable under neutral and basic conditions but are readily cleaved under acidic conditions.[5] This allows for the selective deprotection of the amine groups to yield the free diamine, cystamine, or for further functionalization at the newly exposed amine sites.
Experimental Protocol: Boc Deprotection
A common method for Boc deprotection involves the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5]
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Reagents: Di-Boc-cystamine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve Di-Boc-cystamine in DCM.
-
Add an excess of TFA (e.g., 50% v/v solution in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting cystamine salt can be used directly or neutralized with a base.
-
The disulfide bond is the key to Di-Boc-cystamine's application in redox-responsive systems. This bond is stable under normal physiological conditions but can be cleaved by reducing agents, such as dithiothreitol (DTT) or glutathione (GSH), the latter of which is found in high concentrations inside cells.[6][7] This cleavage results in the formation of two free thiol groups.
Experimental Protocol: Disulfide Bond Reduction
-
Reagents: Di-Boc-cystamine, a suitable buffer (e.g., phosphate-buffered saline, PBS), Dithiothreitol (DTT).
-
Procedure:
-
Dissolve Di-Boc-cystamine in a suitable organic solvent (e.g., DMSO or DMF) to create a stock solution.
-
Dilute the stock solution into the desired aqueous buffer.
-
Add an excess of DTT (typically 10-100 mM).
-
Incubate the reaction mixture at room temperature or 37°C.
-
The cleavage can be monitored by HPLC or by using Ellman's reagent to detect the formation of free thiols.
-
Characterization of Di-Boc-Cystamine
Standard analytical techniques are used to confirm the identity and purity of Di-Boc-cystamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation of Di-Boc-cystamine. The spectrum is characterized by a prominent singlet for the protons of the two tert-butyl groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of Di-Boc-cystamine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Expected ¹H NMR Signals (in CDCl₃):
-
A sharp singlet around δ 1.45 ppm corresponding to the 18 protons of the two tert-butyl groups.[1]
-
A multiplet around δ 3.4 ppm corresponding to the four protons of the two methylene groups adjacent to the nitrogen atoms (-CH₂-NH-).
-
A multiplet around δ 2.8 ppm corresponding to the four protons of the two methylene groups adjacent to the sulfur atoms (-S-CH₂-).
-
A broad singlet corresponding to the two N-H protons of the carbamate groups.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Di-Boc-cystamine. Electron impact (EI) or electrospray ionization (ESI) are common techniques.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer with ESI or EI source.
-
Sample Preparation: Prepare a dilute solution of Di-Boc-cystamine in a suitable volatile solvent like methanol or acetonitrile.
-
Expected Results:
-
The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 352.5 or 353.5, respectively.
-
Common fragmentation patterns may include the loss of one or both Boc groups (loss of 100 or 200 Da) and cleavage of the disulfide bond.[1] A characteristic fragment at m/z 57 corresponds to the tert-butyl cation.[1]
-
Applications in Drug Development
Di-Boc-cystamine's unique properties make it a valuable tool in the design of advanced drug delivery systems.
Redox-Responsive Drug Delivery
The disulfide bond in Di-Boc-cystamine is the cornerstone of its use in creating drug carriers that release their payload in response to a reducing environment. This is particularly relevant for cancer therapy, as the intracellular environment of tumor cells has a significantly higher concentration of glutathione (GSH) compared to the extracellular space.[8][9] Nanoparticles, hydrogels, and other drug delivery systems can be crosslinked with Di-Boc-cystamine or its derivatives.[10][11][12] These systems remain stable in the bloodstream but disassemble upon entering a tumor cell, releasing the encapsulated drug directly at the site of action.
Caption: Redox-responsive drug delivery using Di-Boc-cystamine crosslinked nanoparticles.
Linker in Bioconjugation
Di-Boc-cystamine serves as a versatile cleavable linker in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs).[13][14] After deprotection of the Boc groups, the resulting free amines can be functionalized to attach a cytotoxic drug. The disulfide bond allows for the specific release of the drug inside the target cell.
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